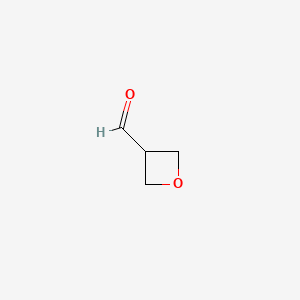

Oxetane-3-carbaldehyde

説明

Oxetane-3-carbaldehyde is an organic compound featuring a four-membered oxetane ring with an aldehyde functional group at the third position

準備方法

Synthetic Routes and Reaction Conditions: Oxetane-3-carbaldehyde can be synthesized through several methods, including:

Intramolecular Cyclization: This involves the formation of the oxetane ring through intramolecular etherification or epoxide ring opening followed by ring closure.

Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.

Electrophilic Halocyclization: Alcohols can undergo halocyclization to form oxetane rings.

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

化学反応の分析

Types of Reactions: Oxetane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted oxetane derivatives.

科学的研究の応用

Bioisosteric Properties

The oxetane ring serves as a nonclassical isoster of the carbonyl group, which can influence the physicochemical properties of compounds. This property is particularly useful in drug design, where modifying the structure can lead to improved solubility, stability, and bioavailability.

- Case Study: Kinase Inhibitors

Recent studies have shown that oxetane derivatives can effectively replace carbonyl groups in kinase inhibitors, enhancing their binding affinity and selectivity. For instance, the incorporation of oxetanes into dibenzosuberone scaffolds has been explored to create new kinase inhibitors with promising therapeutic profiles .

Drug Candidates

Several oxetane-containing compounds are currently undergoing clinical trials:

| Compound Name | Target Condition | Phase | Developer |

|---|---|---|---|

| Crenolanib | Acute Myeloid Leukemia | III | AROG Pharmaceuticals/Pfizer |

| Fenebrutinib | Multiple Sclerosis | III | Genentech |

| Ziresovir | Respiratory Syncytial Virus | III | Hoffmann–La Roche/Ark Biosciences |

| Lanraplenib | Lupus Membranous Nephropathy | II | Gilead Sciences |

| Danuglipron | Diabetes | II | Pfizer |

| GDC-0349 | Non-Hodgkin’s Lymphoma | II | Genentech |

| PF-06821497 | Small Cell Lung Cancer | II | Pfizer |

These candidates highlight the versatility of oxetane derivatives in treating various diseases, showcasing their potential as valuable components in modern pharmacotherapy .

Synthesis of Oxetanes

Oxetane-3-carbaldehyde can be synthesized through various methods, including:

- Intramolecular Williamson Etherification : This method involves using diols to form oxetanes through a ring-closing reaction.

- Functionalization of Alcohols : Recent advancements have demonstrated the ability to functionalize tertiary alcohols to produce substituted oxetanes efficiently .

Reactivity and Derivatization

The unique reactivity of oxetanes allows for further derivatization, expanding their application scope:

作用機序

The mechanism of action of oxetane-3-carbaldehyde involves its ability to undergo various chemical transformations, which can be exploited in different applications. The aldehyde group is highly reactive, allowing for facile modification and functionalization. The oxetane ring’s strain energy makes it susceptible to ring-opening reactions, which can be harnessed in synthetic chemistry .

類似化合物との比較

Oxetane: A simpler compound with only the four-membered ring and no additional functional groups.

Oxetan-3-one: Similar to oxetane-3-carbaldehyde but with a ketone functional group instead of an aldehyde.

3,3-Bis(chloromethyl)oxetane: A derivative with two chloromethyl groups at the third position.

Uniqueness: this compound is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

生物活性

Oxetane-3-carbaldehyde, a compound characterized by its oxetane ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CHO) features a four-membered cyclic ether (oxetane) with an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antineoplastic Activity : Compounds containing oxetane rings have shown promise in cancer therapy. The ability of oxetanes to stabilize microtubules during cell division, akin to the mechanism of Taxol, suggests a potential role in cancer treatment .

- Antiviral Properties : Studies indicate that oxetane-containing metabolites possess antiviral activity against various viruses, including arboviruses. This activity is attributed to their ability to interfere with viral replication processes .

- Antifungal Effects : Oxetanes have demonstrated antifungal properties, making them candidates for further investigation in the treatment of fungal infections .

- Angiogenesis Inhibition : Some oxetane derivatives have been identified as angiogenesis inhibitors, which may be beneficial in treating conditions characterized by abnormal blood vessel growth, such as tumors .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Microtubule Stabilization : Similar to established chemotherapeutics like Taxol, oxetanes may stabilize microtubules, preventing their depolymerization and thus inhibiting cancer cell division.

- Viral Replication Interference : The structural characteristics of oxetanes allow them to disrupt viral entry or replication mechanisms within host cells.

- Modulation of Angiogenic Factors : By influencing factors involved in angiogenesis, oxetanes can potentially reduce tumor growth and metastasis.

Data Table: Predicted Biological Activities of Oxetane-Containing Compounds

| Activity Type | Activity Score (Pa) |

|---|---|

| Antineoplastic | 0.932 |

| Antiviral (arbovirus) | 0.584 |

| Angiogenesis Inhibitor | 0.925 |

| Antifungal | 0.718 |

| Respiratory Analeptic | 0.572 |

| Antiallergic | 0.641 |

Case Studies

Several studies highlight the efficacy of oxetane derivatives in various biological contexts:

- Antineoplastic Study : A recent investigation into the effects of oxetane derivatives on cancer cell lines demonstrated significant cytotoxicity against several types of tumors, supporting their potential use as chemotherapeutic agents .

- Antiviral Research : In vitro studies have shown that specific oxetane derivatives inhibit the replication of certain viruses, suggesting their utility in developing antiviral therapies .

- Fungal Inhibition Trials : Research has indicated that oxetanes exhibit inhibitory effects against pathogenic fungi, presenting a novel approach for antifungal drug development .

特性

IUPAC Name |

oxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCBRGMZDWYEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693535 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305207-52-6 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。